molecular formula C14H21N3O B1669354 N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide CAS No. 5294-61-1

N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

Cat. No. B1669354
CAS RN: 5294-61-1
M. Wt: 247.34 g/mol
InChI Key: NJKRFQIWDJSYOK-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.



Molecular Structure Analysis

This would involve discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

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Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Activities

A study involving benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) highlighted the compound's potential in antimicrobial applications. These derivatives demonstrated significant antibacterial, antifungal, and anthelmintic activities, with molecular docking revealing good correlation of binding energy with observed in vitro data for active compounds. This research opens avenues for discovering potential antibacterial, antifungal, anthelmintic, and fingerprint agents, suggesting a multifaceted potential of this compound beyond therapeutic uses (Khan et al., 2019).

Synthesis and Production

Another significant application is in the synthesis and pilot production of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, where a practical process starting from piperazine and N-chloroacetyl-2,6-xylidine has been described. This synthesis process is notable for its efficiency and potential scalability, indicating the compound's viability for broader manufacturing and application in various research and pharmaceutical contexts (Guillaume et al., 2003).

Antitumor Activity

Research into N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives has also shown promising antitumor activities. For instance, novel derivatives were synthesized and evaluated for their antitumor activities in vitro, demonstrating potent antiproliferative activity against certain cancer cell lines. This indicates the compound's potential as a foundational structure for developing new anticancer drugs, highlighting its versatility and importance in medicinal chemistry research (Wu et al., 2017).

Antiasthmatic Agents

A targeted application of the compound involves the development of antiasthmatic agents. Xanthene derivatives, for instance, have been synthesized and evaluated for their vasodilatory and antiasthmatic activities. This research underscores the compound's potential in addressing respiratory conditions and enhancing pulmonary vasodilation, suggesting a promising direction for new therapeutic interventions (Bhatia et al., 2016).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKRFQIWDJSYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967408
Record name N-(2,6-Dimethylphenyl)-1-piperazineacetamide
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Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

CAS RN

5294-61-1
Record name 4-[(2,6-Dimethylphenyl)aminocarbonylmethyl]piperazine
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Record name CVT-2738
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Record name N-(2,6-Dimethylphenyl)-1-piperazineacetamide
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Record name N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
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Synthesis routes and methods I

Procedure details

The crude [(2,6-dimethylphenyl)aminocarbonylmethyl]chloride, prepared in Preparation B (50 g, 0.25 mole) and piperazine (86 g, 1 mole) are dissolved in 500 ml of ethanol. The mixture is refluxed for two hours, and then cooled and evaporated. The product is harvested by adding aqueous ammonia to the residue, and extracting with methylene chloride. Three portions of methylene chloride are used, which are collected, washed with water, and evaporated to a semi-solid. Upon addition of ether, the product crystallizes and is filtered. The resulting crude mixture is boiled with ether and then evaporated to a residue and triturated with hexane to yield pure material, 1-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine. This material is of sufficient purity for use in Reaction Sequences 2 or 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of compound 3 (5 g, 25.2 mmol) in ethanol (100 mL) was added piperazine 4 (2.1 g, 25.0 mmol) and N,N-diisopropylethylamine (3.2 g, 25.2 mmol). The reaction mixture was refluxed for 24 h. The mixture was concentrated in vacuo and the residue was purified by column chromatography (10:1 DCM: MeOH) to afford compound 5.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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